molecular formula C6H4ClN3 B1580707 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 27187-13-9

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1580707
CAS RN: 27187-13-9
M. Wt: 153.57 g/mol
InChI Key: FBQZXTMUYNKLRF-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the empirical formula C6H4ClN3 and a molecular weight of 153.57 . It is part of the triazolopyridine class of compounds, which are known to have various applications in medicinal chemistry .

Scientific Research Applications

  • Pharmacological Potentials

    • Field : Medicinal Chemistry
    • Application : Triazole compounds, including triazolo pyridines, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .
    • Methods : The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
  • Microwave-Mediated Synthesis

    • Field : Organic Chemistry
    • Application : Synthesis of 1,2,4-triazolo [1,5- a ]pyridines from Enaminonitriles .
    • Methods : This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
    • Results : The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
  • Fatty Acid-Binding Proteins (FABPs) Inhibitors

    • Field : Biochemistry
    • Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Methods : The development of inhibitors for these proteins could potentially lead to new therapeutic strategies .
    • Results : The specific results or outcomes for “5-Chloro-[1,2,4]triazolo[4,3-a]pyridine” in this application are not available in the provided information .
  • Heat Shock Protein 70 (HSP70) Inhibitors

    • Field : Biochemistry
    • Application : Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors .
    • Methods : The development of inhibitors for HSP70 could potentially lead to new therapeutic strategies .
    • Results : The specific results or outcomes for “5-Chloro-[1,2,4]triazolo[4,3-a]pyridine” in this application are not available in the provided information .
  • Dual c-Met/VEGFR-2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : [1,2,4]triazolo [4,3- a] Pyrazine Derivatives have been designed, synthesized, and biologically evaluated as novel Dual c-Met/VEGFR-2 Inhibitors .
    • Methods : The development of these inhibitors could potentially lead to new therapeutic strategies .
    • Results : The specific results or outcomes for “5-Chloro-[1,2,4]triazolo[4,3-a]pyridine” in this application are not available in the provided information .
  • Antimicrobial and Antiviral Potentials
    • Field : Medicinal Chemistry
    • Application : Triazole derivatives, including triazolo pyridines, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
    • Methods : The literature-based design of triazole moiety is present in Fig 1 .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Safety And Hazards

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQZXTMUYNKLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314918
Record name 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

27187-13-9
Record name 5-Chloro-1,2,4-triazolo[4,3-a]pyridine
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Record name 27187-13-9
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Record name 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
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Synthesis routes and methods

Procedure details

Charge a 125 mL round-bottomed flask with 2-chloro-6-hydrazinylpyridine (3.0 g, 20.9 mmol), triethoxymethane (20 mL, 120.2 mmol). The mixture was heated at reflux for 4 hours and allowed to cool to ambient temperature overnight. The mixture was concentrated to dryness and 50 ml POCl3 was added. The mixture was refluxed overnight. The reaction was quenched over ice and washed with CH2Cl2. The aqueous layer was adjusted to pH 6 with 1N NaOH and extracted with CH2Cl2 and the organics concentrated and purified on Si gel eluting with 100% EtOAc (500 ml) followed by 5% MeOH/CH2Cl2 to give 5-chloro-[1,2,4]triazolo[4,3-a]pyridine (1.73 g, 11.25 mmol, 53% yield) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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